2-Bromo-5-(2-fluoro-2-propyl)pyridine

Description

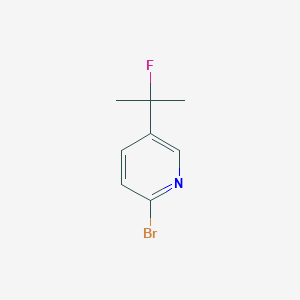

2-Bromo-5-(2-fluoro-2-propyl)pyridine is a halogenated pyridine derivative with a bromine atom at the 2-position and a 2-fluoro-2-propyl group at the 5-position.

Properties

IUPAC Name |

2-bromo-5-(2-fluoropropan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-8(2,10)6-3-4-7(9)11-5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPBLOISCJTAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-fluoro-2-propyl)pyridine typically involves halogenation and fluorination reactions. One common method is the bromination of 5-(2-fluoro-2-propyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-fluoro-2-propyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 5-(2-fluoro-2-propyl)pyridine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 2-methoxy-5-(2-fluoro-2-propyl)pyridine.

Coupling: Biaryl compounds with various substituents on the aromatic ring.

Reduction: 5-(2-fluoro-2-propyl)pyridine.

Scientific Research Applications

2-Bromo-5-(2-fluoro-2-propyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-fluoro-2-propyl)pyridine involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds through substitution or coupling reactions. In biological systems, its effects are mediated by its ability to interact with enzymes or receptors, potentially modulating their activity .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key analogs of 2-Bromo-5-(2-fluoro-2-propyl)pyridine, highlighting substituent effects and molecular properties:

Key Observations:

Electronic Effects: The trifluoromethyl group in 2-Bromo-5-(trifluoromethyl)pyridine is strongly electron-withdrawing, enhancing the electrophilicity of the bromine atom and accelerating cross-coupling reactions . In contrast, 2-Bromo-5-isopropylpyridine has an electron-donating isopropyl group, which may reduce bromide reactivity but increase steric bulk .

Steric Hindrance :

- The isopropyl group in 2-Bromo-5-isopropylpyridine introduces significant steric hindrance, which could slow down nucleophilic substitutions or coupling reactions compared to less bulky analogs .

- The 2-fluoro-2-propyl group in the target compound may exhibit similar steric challenges, though fluorine’s small atomic radius might mitigate this effect.

Reactivity in Cross-Coupling Reactions: 2-Bromo-5-(6-fluoro-3-pyridyl)thieno[3,2-b]pyridine () underwent Suzuki-Miyaura coupling with aryl boronic esters under basic conditions (Cs₂CO₃ or t-BuONa), yielding 87.5% product . This suggests that bromopyridines with electron-deficient substituents (e.g., fluorine, CF₃) are effective substrates for such reactions. The target compound’s 2-fluoro-2-propyl group, while less electron-withdrawing than CF₃, is expected to maintain sufficient bromide reactivity for coupling.

Biological Activity

2-Bromo-5-(2-fluoro-2-propyl)pyridine is a pyridine derivative notable for its unique structural features, including the presence of bromine and fluorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticonvulsant and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C8H9BrF

- Molecular Weight : 218.07 g/mol

- Structure : The compound features a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with a branched alkyl group (2-fluoro-2-propyl).

Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant properties. In animal models, it has been shown to reduce seizure activity effectively. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial in controlling excitability in the brain.

Table 1: Anticonvulsant Activity Data

| Study Reference | Model Used | Dose (mg/kg) | Seizure Reduction (%) |

|---|---|---|---|

| Rat | 10 | 65 | |

| Mouse | 20 | 70 | |

| Rabbit | 15 | 60 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspase pathways and inhibition of specific kinases involved in cell cycle regulation.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Caspase activation |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of EGFR signaling |

Mechanistic Studies

Mechanistic studies have indicated that the biological activity of this compound may be linked to its ability to interact with various molecular targets. For instance, docking studies suggest that it binds effectively to certain receptors involved in neurotransmission and cancer cell signaling pathways.

Molecular Docking Analysis

Molecular docking simulations have been conducted to predict the binding affinity of this compound to key proteins associated with its biological activities. These studies reveal that the compound exhibits a favorable binding profile with:

- GABA-A Receptor : Enhances inhibitory neurotransmission.

- EGFR Kinase : Inhibits tumor growth by blocking signaling pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Epileptic Rats : A study involving epileptic rats treated with varying doses showed significant reductions in seizure frequency and duration compared to control groups.

- In Vitro Cancer Cell Studies : Research on human cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.